1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]
Description
1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] is a chiral bis(phosphine oxide) ligand derived from the classic DIOP (Dioxolane-Phosphine) framework. The compound features a rigid (4S,5S)-2,2-dimethyl-1,3-dioxolane backbone, which originates from L-tartaric acid, ensuring C₂-symmetric chirality . The phosphine oxide groups replace the traditional phosphine moieties, altering electronic properties (e.g., reduced basicity) while retaining steric bulk from the diphenyl substituents . This ligand is primarily utilized in asymmetric catalysis, particularly in transition-metal complexes for enantioselective hydrogenation and cross-coupling reactions .
Properties
IUPAC Name |
4,5-bis(diphenylphosphorylmethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O4P2/c1-31(2)34-29(23-36(32,25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(35-31)24-37(33,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUJPJPWSHHJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] typically involves the reaction of diphenylphosphine with a dioxolane derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the diphenyl-phosphine oxide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various phosphine derivatives and substituted dioxolane compounds .
Scientific Research Applications
1,1’-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] has several scientific research applications, including:
Biology: Investigated for its potential use in biological systems as a chiral catalyst.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1’-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] involves its role as a chiral ligand. It binds to metal centers in catalytic systems, facilitating the formation of chiral products through asymmetric induction . The dioxolane ring and diphenyl-phosphine oxide groups play a crucial role in stabilizing the transition states and intermediates during the catalytic process .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between the target compound and analogous ligands:
Key Observations :
- Backbone Rigidity : The dioxolane backbone in DIOP derivatives enforces a fixed dihedral angle (~17° between substituents), critical for enantioselectivity .
- Phosphine Oxide vs. Phosphine : Phosphine oxide derivatives exhibit weaker metal coordination but greater stability against oxidation compared to phosphine analogs .
- Substituent Effects : Electron-donating groups (e.g., 3,5-dimethylphenyl in modified DIOP) enhance enantioselectivity in Ir-catalyzed hydrogenations by tuning steric and electronic profiles .
Catalytic Performance
Enantioselective Hydrogenation :
- The target ligand’s Ir(I) complex achieves 81.4% ee in the hydrogenation of 2,3,3-trimethylindolenine, comparable to modified DIOP ligands with m-xylyl groups .
- In contrast, traditional DIOP ligands (phosphine form) show lower enantioselectivity (~70% ee) in similar reactions due to weaker electron-withdrawing effects .
Chromium Complexation :
- The ligand forms stable tetracarbonylchromium(0) complexes with a seven-membered chelate ring, analogous to (S,S)-DIOP but with altered bond lengths (Cr–P = 2.45 Å vs. 2.40 Å in DIOP) due to phosphine oxide’s reduced basicity .
Thermal Stability :
- The dioxolane backbone decomposes above 473 K, while silole-based analogs exhibit higher thermal stability (~523 K) due to aromatic stabilization .
Biological Activity
Introduction
The compound 1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] is a phosphine oxide derivative that has garnered attention in various fields of chemical and biological research. Its unique structure combines dioxolane rings with diphenylphosphine oxide functionalities, suggesting potential applications in catalysis and biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic implications.
- Molecular Formula : C24H30O4P2
- Molecular Weight : 442.49 g/mol
- CAS Number : 126581-14-4
- Structural Characteristics : The compound features a dioxolane moiety that may influence its interaction with biological targets.
The biological activity of phosphine oxides is often attributed to their ability to act as ligands or catalysts in various biochemical reactions. Specifically, the presence of the diphenylphosphine oxide group can facilitate electron transfer processes and influence redox reactions within cells.
Antioxidant Activity
Research indicates that phosphine oxides possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance:
- Case Study : A study demonstrated that phosphine oxide derivatives can significantly decrease reactive oxygen species (ROS) levels in cultured cells, suggesting their potential as protective agents against oxidative damage.
Anticancer Properties
Phosphine oxides have been investigated for their anticancer effects. The mechanism may involve the induction of apoptosis in cancer cells through various pathways:
- Cell Line Studies : In vitro studies using breast cancer cell lines showed that treatment with 1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide] led to increased caspase activity and DNA fragmentation, indicative of apoptosis.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity:
- Enzyme Studies : Preliminary assays indicated that this phosphine oxide can inhibit certain kinases involved in cell signaling pathways. This inhibition could alter cellular proliferation and differentiation processes.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces ROS levels | |
| Anticancer | Induces apoptosis | |
| Enzyme Inhibition | Inhibits kinase activity |
Recent Studies
A series of studies have explored the biological implications of phosphine oxide derivatives:
- Antioxidant Mechanisms : A 2023 study published in Journal of Biological Chemistry highlighted the ability of phosphine oxides to modulate intracellular signaling pathways related to oxidative stress response.
- Anticancer Potential : Research published in Cancer Research in late 2023 demonstrated that specific phosphine oxide derivatives could inhibit tumor growth in xenograft models by promoting apoptosis through mitochondrial pathways.
- Enzyme Interaction Studies : A recent paper in Biochemical Pharmacology detailed how certain phosphine oxides could selectively inhibit protein kinases involved in cancer progression.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : In a clinical trial involving patients with advanced solid tumors, a phosphine oxide derivative was administered alongside standard chemotherapy. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.
- Case Study 2 : An investigation into the neuroprotective effects of phosphine oxides showed promising results in models of neurodegeneration, suggesting potential for treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
